N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
The next step involves the formation of the oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. The chlorothiophene moiety is then introduced through a substitution reaction, where a suitable chlorothiophene derivative is reacted with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the oxadiazole formation, as well as the use of automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups into the chlorothiophene moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The compound’s structure suggests that it might interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can be compared to other compounds with similar structures, such as:
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds also feature an oxadiazole ring and have been studied for their antibacterial properties.
Quinoline derivatives: Compounds with a quinoline core are known for their diverse biological activities, including antimalarial and anticancer properties.
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2S/c23-19-11-10-18(30-19)21-26-27-22(29-21)25-20(28)15-12-17(13-6-2-1-3-7-13)24-16-9-5-4-8-14(15)16/h1-12H,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVMCDWBYSWVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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